molecular formula C13H14N+ B14099050 1-(2-Phenylethyl)pyridinium

1-(2-Phenylethyl)pyridinium

Cat. No.: B14099050
M. Wt: 184.26 g/mol
InChI Key: MGMFSGVTTUUFOE-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)pyridinium is a cationic organic compound characterized by a pyridinium core (a six-membered aromatic ring with one nitrogen atom) substituted with a 2-phenylethyl group. This structure confers unique physicochemical properties, including polarity, solubility in polar solvents, and reactivity in nucleophilic or electrophilic environments. The compound’s pyridinium moiety is critical for its interactions in biological systems, such as enzyme inhibition or receptor binding, while the phenylethyl group enhances lipophilicity, influencing membrane permeability . Derivatives of this compound are explored in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and functional adaptability.

Properties

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

IUPAC Name

1-(2-phenylethyl)pyridin-1-ium

InChI

InChI=1S/C13H14N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8,10-11H,9,12H2/q+1

InChI Key

MGMFSGVTTUUFOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2

Origin of Product

United States

Preparation Methods

1-(2-Phenylethyl)pyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)pyridinium undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Phenylethyl)pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The addition of methyl groups (e.g., 2-picolinium derivatives) increases molecular weight and alters solubility. For instance, 1-Phenethyl-2-picolinium bromide’s bromine counterion enhances crystallinity .
  • Biological Activity : HPP+ and MPP+ demonstrate how substituents dictate target specificity. HPP+’s bulky 4-chlorophenyl group reduces dopaminergic toxicity but enhances serotonergic effects compared to MPP+ .
  • Functional Group Modifications : The ketone in 1-(2-Phenylethyl)pyridin-2(1H)-one reduces cationic charge, making it suitable as an impurity standard in analgesics .

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